

Spectroscopic Profile of 4-hydroxy-3,3-dimethylbutan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3,3-dimethylbutan-2-one

Cat. No.: B156186

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **4-hydroxy-3,3-dimethylbutan-2-one**, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the practical application of these techniques in the structural elucidation and quality control of **4-hydroxy-3,3-dimethylbutan-2-one**, providing not just data, but also the rationale behind the experimental approaches and data interpretation.

Introduction

4-hydroxy-3,3-dimethylbutan-2-one (CAS No: 1823-90-1) is a functionalized ketone of significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carbonyl group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Accurate and thorough characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. Spectroscopic techniques are indispensable tools for this purpose, offering detailed insights into the molecular structure and purity of the compound. This guide will explore the ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data of **4-hydroxy-3,3-dimethylbutan-2-one**, providing a foundational understanding for its analysis.

Molecular Structure and Key Spectroscopic Features

The structure of **4-hydroxy-3,3-dimethylbutan-2-one** contains several key features that give rise to characteristic spectroscopic signals. Understanding these structural elements is fundamental to interpreting the spectral data.

Figure 1: Chemical structure of **4-hydroxy-3,3-dimethylbutan-2-one**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

While a publicly available, assigned spectrum for **4-hydroxy-3,3-dimethylbutan-2-one** is not readily accessible, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds like 4-hydroxy-3-methyl-2-butanone.

Protons	Predicted		Integration	Assignment
	Chemical Shift (ppm)	Multiplicity		
-CH ₃	~2.2	Singlet	3H	Methyl group adjacent to the carbonyl
-C(CH ₃) ₂	~1.1	Singlet	6H	Gem-dimethyl groups
-CH ₂ OH	~3.5	Singlet	2H	Methylene group adjacent to the hydroxyl group
-OH	Variable	Singlet (broad)	1H	Hydroxyl proton

Experimental Protocol for ^1H NMR

A standard protocol for acquiring a ^1H NMR spectrum of a solid organic compound is as follows:

- Sample Preparation: Dissolve 5-10 mg of **4-hydroxy-3,3-dimethylbutan-2-one** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or acetone- d_6) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.^[1]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
- Acquisition Parameters:
 - Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a standard 90° pulse sequence.
 - Set the number of scans (NS) to an appropriate value to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
 - A relaxation delay (d1) of 1-2 seconds between scans is usually sufficient.
- Data Processing:
 - Perform a Fourier transform on the acquired free induction decay (FID).
 - Phase the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl_3 at 7.26 ppm).
- Integrate the peaks to determine the relative number of protons contributing to each signal.

Interpretation of the ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **4-hydroxy-3,3-dimethylbutan-2-one** is expected to be relatively simple due to the high degree of symmetry in the molecule.

- Methyl Ketone Singlet (~2.2 ppm): The three protons of the methyl group adjacent to the electron-withdrawing carbonyl group are deshielded and appear as a singlet downfield.
- Gem-Dimethyl Singlet (~1.1 ppm): The six protons of the two methyl groups on the quaternary carbon are equivalent and appear as a single, sharp singlet.
- Methylene Singlet (~3.5 ppm): The two protons of the methylene group are deshielded by the adjacent hydroxyl group and appear as a singlet.
- Hydroxyl Proton (variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by D_2O exchange, where the peak disappears.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (ppm)
C=O	~210-215
-C(CH ₃) ₂	~45-50
-CH ₂ OH	~70-75
-C(CH ₃) ₂	~25-30
-CH ₃	~25-30

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the lower natural abundance of the ¹³C isotope.
- **Instrument Setup:** The setup is analogous to the ¹H NMR experiment.
- **Acquisition Parameters:**
 - A wider spectral width is needed to cover the larger range of ¹³C chemical shifts (typically 0-220 ppm).
 - A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
 - A significantly larger number of scans (hundreds to thousands) is required to obtain an adequate signal-to-noise ratio.
 - A longer relaxation delay (d1) of 2-5 seconds may be necessary for quaternary carbons to fully relax between pulses.
- **Data Processing:** The processing steps are similar to those for ¹H NMR, with the solvent peak used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show five distinct signals corresponding to the five unique carbon environments in the molecule.

- Carbonyl Carbon (~210-215 ppm): The carbonyl carbon is highly deshielded and appears at a very low field.
- Quaternary Carbon (~45-50 ppm): The quaternary carbon atom bonded to the two methyl groups and the hydroxymethyl group.
- Hydroxymethyl Carbon (~70-75 ppm): The carbon of the $-\text{CH}_2\text{OH}$ group is deshielded by the electronegative oxygen atom.
- Gem-Dimethyl Carbons (~25-30 ppm): The two methyl carbons attached to the quaternary center are equivalent and give a single signal.
- Methyl Ketone Carbon (~25-30 ppm): The carbon of the methyl group adjacent to the carbonyl.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3600-3200	Strong, Broad	O-H stretch	Alcohol
2970-2850	Strong	C-H stretch	Alkane
~1715	Strong	C=O stretch	Ketone
1470-1450	Medium	C-H bend	Alkane
1370-1350	Medium	C-H bend	Alkane (gem-dimethyl)
~1050	Medium	C-O stretch	Alcohol

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: A small amount of the solid **4-hydroxy-3,3-dimethylbutan-2-one** is placed directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
 - The data is collected over the mid-infrared range (4000-400 cm^{-1}).
- Data Processing: The instrument's software automatically processes the data to produce the final IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of **4-hydroxy-3,3-dimethylbutan-2-one** is expected to clearly show the presence of both the hydroxyl and carbonyl functional groups.

- O-H Stretch (3600-3200 cm^{-1}): A strong and broad absorption band in this region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.
- C-H Stretch (2970-2850 cm^{-1}): Strong absorptions in this region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
- C=O Stretch ($\sim 1715 \text{ cm}^{-1}$): A sharp, strong absorption band around 1715 cm^{-1} is characteristic of the carbonyl group in a saturated ketone.

- Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum. The C-O stretch of the alcohol is expected around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

For **4-hydroxy-3,3-dimethylbutan-2-one** (C₆H₁₂O₂), the molecular weight is 116.16 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 116.

Key Predicted Fragments:

m/z	Fragment
101	[M - CH ₃] ⁺
85	[M - CH ₂ OH] ⁺
73	[C(CH ₃) ₂ CH ₂ OH] ⁺
43	[CH ₃ CO] ⁺ (likely base peak)

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

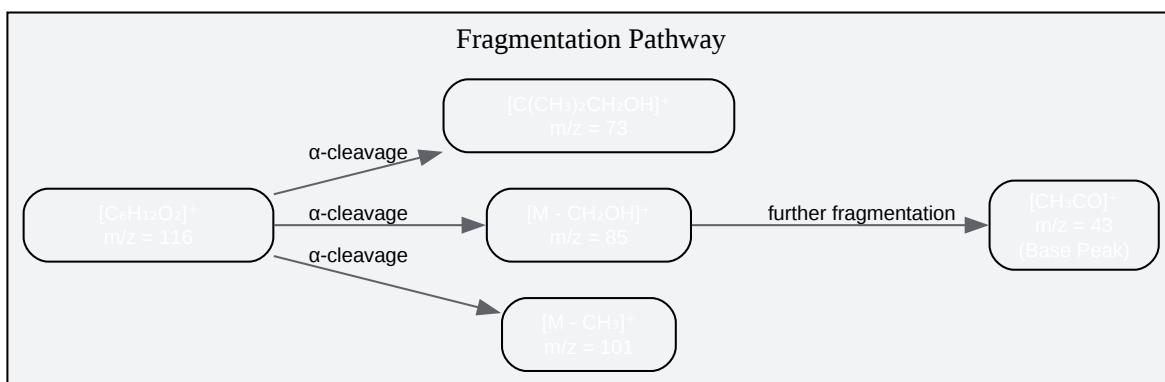
A standard procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC-MS), is as follows:

- Sample Introduction: A dilute solution of **4-hydroxy-3,3-dimethylbutan-2-one** in a volatile solvent is injected into the GC. The GC separates the compound from any impurities. The separated compound then enters the mass spectrometer.

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M^+).
- Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Interpretation of the Mass Spectrum

The fragmentation of **4-hydroxy-3,3-dimethylbutan-2-one** in an EI-MS experiment is driven by the presence of the carbonyl and hydroxyl groups and the quaternary carbon center.



[Click to download full resolution via product page](#)

Figure 2: Proposed mass spectral fragmentation of **4-hydroxy-3,3-dimethylbutan-2-one**.

- Molecular Ion (m/z 116): The peak corresponding to the intact molecular ion. Its intensity may be weak due to extensive fragmentation.

- α -Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.
 - Loss of a methyl radical ($-\text{CH}_3$) from the molecular ion would result in a fragment at m/z 101.
 - Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon is a highly favorable process, leading to the formation of the acetyl cation ($[\text{CH}_3\text{CO}]^+$) at m/z 43. This is often the most stable and abundant fragment, making it the base peak in the spectrum.
 - The other fragment from this cleavage would be $[\text{C}(\text{CH}_3)_2\text{CH}_2\text{OH}]^+$ at m/z 73.
- Loss of a Hydroxymethyl Radical ($-\text{CH}_2\text{OH}$): Cleavage of the bond between the quaternary carbon and the hydroxymethyl group would lead to a fragment at m/z 85.

Conclusion

The spectroscopic analysis of **4-hydroxy-3,3-dimethylbutan-2-one** provides a detailed and unambiguous confirmation of its molecular structure. ^1H and ^{13}C NMR spectroscopy elucidate the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key hydroxyl and carbonyl functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. The combination of these techniques offers a robust analytical workflow for the characterization and quality assessment of this important synthetic intermediate. The protocols and interpretation guidelines presented in this technical guide serve as a valuable resource for scientists and researchers working with this compound.

References

- PubChem. **4-Hydroxy-3,3-dimethylbutan-2-one**.
- Chemistry LibreTexts. ^1H -NMR Experiment. [\[Link\]](#)
- OpenStax. Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
- Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Hydroxy-3,3-dimethylbutanal | C6H12O2 | CID 14668445 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-hydroxy-3,3-dimethylbutan-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156186#spectroscopic-data-for-4-hydroxy-3,3-dimethylbutan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com